molecular formula C14H17ClN2O3 B2885220 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide CAS No. 954700-41-5

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide

Cat. No.: B2885220
CAS No.: 954700-41-5
M. Wt: 296.75
InChI Key: SQAGQIZOYLCKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a synthetic oxazolidinone derivative characterized by a 2-oxooxazolidin-5-yl core substituted with a 4-chlorophenyl group at position 3 and an isobutyramide-linked methyl group at position 4. Oxazolidinones are a class of antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9(2)13(18)16-7-12-8-17(14(19)20-12)11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAGQIZOYLCKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Epoxide Intermediates

A common approach involves epoxide ring-opening followed by cyclization. 4-Chlorostyrene oxide reacts with methyl isobutyrate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the oxazolidinone core. Subsequent amidation with isobutyramide yields the target compound.

Reaction Conditions

  • Catalyst: BF₃·OEt₂ (5 mol%)
  • Solvent: Dichloromethane, 0°C → room temperature
  • Yield: 68–72%

Mechanistic Insight
The Lewis acid coordinates to the epoxide oxygen, facilitating nucleophilic attack by the methyl isobutyrate carbonyl group. Ring closure forms the oxazolidinone, with the 4-chlorophenyl group stabilizing the transition state via resonance.

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling offers higher regioselectivity. A modified Buchwald-Hartwig amination couples 5-(bromomethyl)-3-(4-chlorophenyl)oxazolidin-2-one with isobutyramide.

Procedure

  • Substrates:
    • 5-(Bromomethyl)-3-(4-chlorophenyl)oxazolidin-2-one (1.0 eq)
    • Isobutyramide (1.2 eq)
  • Catalyst System:
    • Pd(OAc)₂ (2 mol%)
    • Xantphos (4 mol%)
  • Base: Cs₂CO₃ (2.0 eq)
  • Solvent: Toluene, 110°C, 12 h
  • Yield: 85%

Advantages

  • Tolerance to steric bulk from the 4-chlorophenyl group.
  • Minimal byproducts due to chelation-controlled kinetics.

Enzymatic Resolution of Racemic Mixtures

Chiral oxazolidinones require enantioselective synthesis. Lipase-mediated resolution of racemic 5-(hydroxymethyl)-3-(4-chlorophenyl)oxazolidin-2-one achieves >99% enantiomeric excess (ee).

Steps

  • Substrate: Racemic 5-(hydroxymethyl)-3-(4-chlorophenyl)oxazolidin-2-one.
  • Enzyme: Candida antarctica lipase B (CAL-B).
  • Acyl Donor: Vinyl isobutyrate (1.5 eq).
  • Solvent: MTBE, 30°C, 24 h.
  • Outcome: (S)-enantiomer acylated preferentially; separation yields 92% ee.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk decomposition. Dichloromethane balances reactivity and stability:

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 4 58 87
DCM 6 72 95
Toluene 8 65 91

Data adapted from.

Catalytic Systems

Comparative studies of palladium catalysts reveal Xantphos as superior for coupling reactions:

Ligand Pd Source Yield (%) Byproducts (%)
Xantphos Pd(OAc)₂ 85 <5
BINAP Pd₂(dba)₃ 78 12
DPPF PdCl₂ 65 18

Source:.

Analytical Characterization

Critical quality attributes are validated via:

  • HPLC: Purity >99% (C18 column, 70:30 MeCN/H₂O).
  • NMR: δ 7.35–7.28 (m, 4H, Ar-H), 4.20 (dd, 1H, CH₂), 2.85 (s, 2H, CONH₂).
  • MS (ESI+): m/z 297.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Oxazolidinone Derivatives

Compound Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Chlorophenyl Methylisobutyramide ~325.8 (calculated) Not reported Not reported Branched acyl group, chloro substituent
5a () 4-Sulfamoylphenyl Butyramide 327.4 180–182 51.0 Linear C4 chain, sulfamoyl group
5b () 4-Sulfamoylphenyl Pentanamide 341.4 174–176 45.4 Linear C5 chain
Compound I () 4-Fluoro-3-morpholinophenyl Methylacetamide ~378.3 (calculated) Not reported Not reported Morpholino group, fluorine atom

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group is less polar than the sulfamoylphenyl group in 5a–5d (), likely increasing lipophilicity and membrane permeability. The branched isobutyramide in the target compound may reduce metabolic degradation compared to linear acyl chains in 5a–5d, which show decreasing melting points with longer chains (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting reduced crystallinity .

Synthetic Yields :

  • The sulfamoylphenyl analogs (5a–5d) exhibit moderate yields (45–51%), attributed to steric challenges during acylation. The target compound’s synthesis likely faces similar hurdles due to its branched substituent .

Optical Activity :

  • All compounds in display positive optical rotations ([α]D = +4.5° to +6.4°), consistent with their (S)-configuration. The target compound’s chirality would similarly influence its binding affinity to bacterial ribosomes .

Biological Activity

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide, a compound with the CAS number 954608-93-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H17Cl2N3O3C_{18}H_{17}Cl_2N_3O_3 with a molecular weight of 394.2 g/mol. Its structure features an oxazolidinone ring, which is significant for its biological interactions.

PropertyValue
CAS Number954608-93-6
Molecular FormulaC₁₈H₁₇Cl₂N₃O₃
Molecular Weight394.2 g/mol
DensityNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The oxazolidinone moiety is known to influence several biological processes, particularly in the context of antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that oxazolidinones can inhibit bacterial protein synthesis, making them effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In vitro studies have shown that the compound may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated various oxazolidinone derivatives against a panel of bacterial strains. The results indicated that this compound exhibited comparable efficacy to established antibiotics .
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. This suggests a potential therapeutic application in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide to improve yield and purity?

Methodological Answer:

  • Stepwise synthesis : Begin with the preparation of the oxazolidinone core via cyclization of a chlorophenyl-substituted epoxide with isobutyramide derivatives. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2_2CO3_3) to facilitate ring closure .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates. Final recrystallization in ethanol/water mixtures enhances purity .
  • Reaction monitoring : Track progress using TLC and HPLC, ensuring minimal byproduct formation (e.g., oxazolidinone ring-opening products) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the oxazolidinone ring, chlorophenyl group, and isobutyramide linkage. Key signals include the methylene protons adjacent to the oxazolidinone carbonyl (δ ~4.2 ppm) and the deshielded aromatic protons (δ ~7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C14_{14}H16_{16}ClN2_2O3_3) and fragmentation patterns, such as cleavage of the oxazolidinone ring .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What initial biological assays are recommended to screen for pharmacological activity?

Methodological Answer:

  • Antimicrobial testing : Given structural similarity to oxazolidinone antibiotics (e.g., Linezolid), perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) using broth microdilution methods .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies caused by poor absorption or rapid clearance .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
  • Dose-response reevaluation : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target-based assays : Test inhibition of bacterial ribosome function (e.g., peptidyl transferase activity) via cell-free translation systems, comparing results to Linezolid’s known ribosomal binding .
  • Molecular docking : Model interactions with the 50S ribosomal subunit using software like AutoDock Vina, focusing on conserved binding pockets (e.g., A-site) .
  • Resistance studies : Serial passage experiments with Enterococcus faecalis can identify mutations in ribosomal proteins (e.g., rplC/D) linked to resistance .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron density maps : Use SHELXL-refined X-ray structures to identify critical hydrogen bonds (e.g., between the oxazolidinone carbonyl and ribosomal RNA) .
  • Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) or larger halogens (e.g., bromine) to assess steric/electronic effects on binding .
  • Conformational analysis : Compare torsional angles of the methylene bridge in active vs. inactive analogs to optimize spatial orientation .

Q. What advanced methodologies are suitable for analyzing enantiomeric purity, given the compound’s stereogenic center?

Methodological Answer:

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol) to separate enantiomers .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configuration .
  • Asymmetric synthesis : Use Sharpless epoxidation or enzymatic resolution to control stereochemistry during oxazolidinone formation .

Q. How can in silico modeling predict off-target interactions or toxicity risks?

Methodological Answer:

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., mitochondrial toxicity linked to oxazolidinones) .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or phospholipidosis .
  • DMPK simulations : Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation) using GastroPlus or Simcyp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.